molecular formula C9H17IO2 B126508 4-Iodobutyl Tetrahydropyranyl Ether CAS No. 41049-30-3

4-Iodobutyl Tetrahydropyranyl Ether

Cat. No.: B126508
CAS No.: 41049-30-3
M. Wt: 284.13 g/mol
InChI Key: GTUOMTZFCNDDBA-UHFFFAOYSA-N
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Description

Oglufanide disodium is a synthetic dipeptide immunomodulator developed for the treatment of chronic hepatitis C viral infection. Initially developed in Russia to treat severe infectious diseases, it has been extensively studied in cancer clinical trials in the United States. Oglufanide disodium works as a regulator of the body’s immune response and is administered intranasally to patients with chronic hepatitis C viral infection .

Scientific Research Applications

Oglufanide disodium has a wide range of scientific research applications:

Safety and Hazards

The safety data sheet for Tetrahydropyran indicates that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and the substance should be stored in a well-ventilated place .

Future Directions

Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . As such, significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring . This suggests that the study and synthesis of tetrahydropyrans, including 2-(4-Iodobutoxy)tetrahydropyran, will continue to be a significant area of research in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oglufanide disodium is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of L-glutamic acid and L-tryptophan using carbodiimide-based coupling agents. The reaction conditions typically include the use of solvents like dimethylformamide and catalysts such as N,N’-diisopropylcarbodiimide. The final product is purified through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of Oglufanide disodium follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The production is carried out under stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Oglufanide disodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Oglufanide disodium is unique due to its specific dipeptide structure, which allows it to modulate the immune response effectively. Unlike other immunomodulators, it has shown promise in treating chronic hepatitis C and has been extensively studied in cancer clinical trials .

Properties

IUPAC Name

2-(4-iodobutoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17IO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUOMTZFCNDDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455542
Record name 2-(4-iodobutoxy)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41049-30-3
Record name 2-(4-iodobutoxy)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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